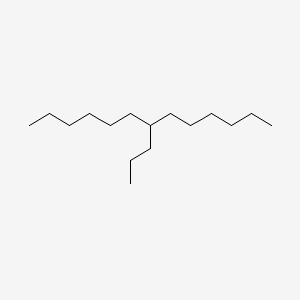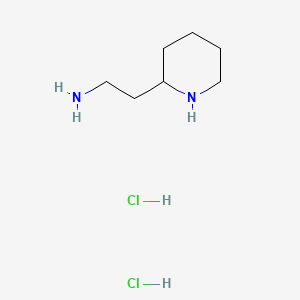
Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester is a compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester typically involves the reaction of 2-fluoroaniline with fluorenylmethanol in the presence of a suitable carbamoylating agent. One common method is the use of phosgene or its derivatives, such as triphosgene, under controlled conditions to form the carbamate linkage . The reaction is usually carried out in an inert solvent like dichloromethane or toluene, and the temperature is maintained at a low to moderate range to ensure the stability of the reactants and products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to a more scalable and cost-effective production method .
Chemical Reactions Analysis
Types of Reactions
Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.
Substitution: Substituted products with nucleophiles replacing the fluorine atom.
Scientific Research Applications
Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator in biochemical studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or modulation of their activity. The pathways involved may include the disruption of enzyme-substrate interactions or the alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- Carbamicacid,(2-chlorophenyl)-,9H-fluoren-9-ylmethylester
- Carbamicacid,(2-bromophenyl)-,9H-fluoren-9-ylmethylester
- Carbamicacid,(2-methylphenyl)-,9H-fluoren-9-ylmethylester
Uniqueness
Carbamicacid,(2-fluorophenyl)-,9H-fluoren-9-ylmethylester is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs .
Properties
Molecular Formula |
C21H16FNO2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-(2-fluorophenyl)carbamate |
InChI |
InChI=1S/C21H16FNO2/c22-19-11-5-6-12-20(19)23-21(24)25-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-12,18H,13H2,(H,23,24) |
InChI Key |
VBHKSOZRYAEVJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC=C4F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


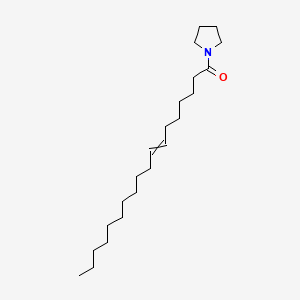
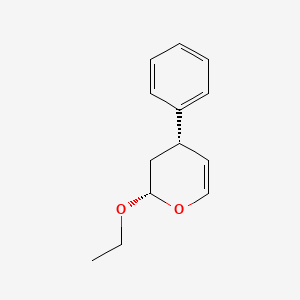
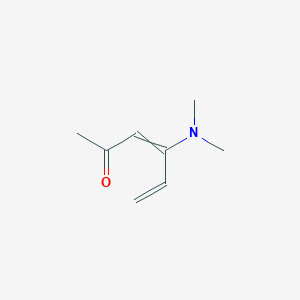
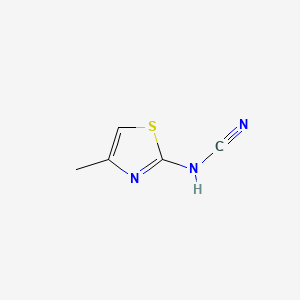



![Acetamide,2-cyano-2-[(2-allyloxy)imino]-](/img/structure/B13814560.png)
![6-Chloro-4-methyl-2-(phenylimino)benzo[B]thiophen-3(2H)-one](/img/structure/B13814583.png)
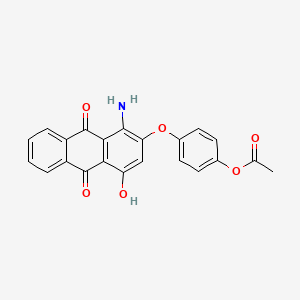

![2-[[[[3-(5-Bromo-2-methoxyphenyl)-1-oxo-2-propenyl]amino]thioxomethyl]amino]-5-chloro-benzoic acid](/img/structure/B13814597.png)
